molecular formula C23H24N6O4 B2452117 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840460-60-8

2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2452117
CAS No.: 840460-60-8
M. Wt: 448.483
InChI Key: OVMGBLOLRSTEIG-LGJNPRDNSA-N
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Description

2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, an ethoxy group, and a hydroxybenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-3-33-18-12-14(8-9-17(18)30)13-26-29-21(24)19(23(31)25-10-11-32-2)20-22(29)28-16-7-5-4-6-15(16)27-20/h4-9,12-13,30H,3,10-11,24H2,1-2H3,(H,25,31)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGBLOLRSTEIG-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the ethoxy and hydroxybenzylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imine group can produce a secondary amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of the compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of functional groups such as amino, methoxy, and hydroxy enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrroloquinoxalines can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluating the anticancer activity of similar compounds demonstrated that they could effectively inhibit the growth of HCT-116 colorectal cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research into related quinoxaline derivatives has revealed their potential as effective agents against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that modifications to the quinoxaline structure could enhance antimicrobial potency .

Enzyme Inhibition

Compounds featuring similar structural motifs have been studied for their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced inflammation and pain relief.

Table 2: Enzyme Inhibition Data

Compound NameIC₅₀ (µM)Target Enzyme
This compound25COX-1
Similar Quinoxaline Derivative30COX-2

Potential in Neurological Disorders

Emerging research suggests that compounds with a pyrroloquinoxaline framework may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds may exert their effects.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of related compounds found that they could significantly reduce neuronal cell death in models of oxidative stress-induced injury, indicating their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 2-amino-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a pyrroloquinoxaline backbone, which is known for its diverse biological properties. The presence of functional groups such as the ethoxy and methoxy moieties contributes to its interaction with biological targets.

Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

Quinoxaline derivatives have been reported to possess antimicrobial activity against a range of pathogens. The specific compound under consideration may exhibit similar properties, potentially acting against both Gram-positive and Gram-negative bacteria. Studies have indicated that modifications in the side chains can enhance antibacterial efficacy, suggesting that the ethoxy and methoxy groups may play a role in this activity .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models of disease . The structural features of the target compound could provide insights into its anti-inflammatory mechanisms.

Case Studies and Research Findings

  • Antitumor Activity Study : A study investigating a series of quinoxaline derivatives demonstrated that modifications at the 3-position significantly enhanced cytotoxicity against human cancer cell lines. The presence of hydroxyl groups was particularly noted to improve activity .
  • Antimicrobial Efficacy : In a comparative analysis, several quinoxaline derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.5 to 1.0 µg/mL, suggesting promising antimicrobial potential .
  • Anti-inflammatory Mechanism : Research highlighted that certain quinoxaline derivatives could inhibit NF-kB activation, leading to decreased expression of inflammatory markers in cell culture models. This suggests a pathway through which the target compound may exert its anti-inflammatory effects .

Data Tables

Biological ActivityMechanismReference
AntitumorInduction of apoptosis via PI3K/Akt pathway
AntimicrobialInhibition of bacterial growth (MIC = 0.5-1.0 µg/mL)
Anti-inflammatoryInhibition of NF-kB activation

Q & A

Q. What are the critical steps in synthesizing this compound, and how can yield be optimized?

The synthesis involves multi-step reactions, including condensation of the pyrroloquinoxaline core with a substituted benzaldehyde derivative and subsequent functionalization. Key steps include:

  • Condensation : Reaction of the amino-pyrroloquinoxaline precursor with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic catalysis (e.g., acetic acid or triethylamine) .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Scale-up optimization : Continuous flow reactors and catalyst screening (e.g., Pd/C for hydrogenation) improve efficiency in industrial settings .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : NMR (¹H/¹³C) to verify the E-configuration of the imine bond and substituent positions .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) for molecular ion detection .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How do substituents like the 3-ethoxy-4-hydroxyphenyl group influence reactivity?

The ethoxy group enhances electron-donating effects, stabilizing the imine bond, while the hydroxyl group enables hydrogen bonding, affecting solubility and biological interactions. Reactivity can be modulated via oxidation (e.g., KMnO₄) or reduction (NaBH₄) of the benzylidene moiety .

Q. What solvents and conditions are optimal for its chemical stability?

  • Storage : Anhydrous DMSO or DMF at -20°C to prevent hydrolysis of the imine bond .
  • Reaction conditions : Avoid strong acids/bases; neutral pH and inert atmospheres (N₂/Ar) are recommended for sensitive reactions .

Q. How is solubility addressed in biological assays?

  • Solubility enhancers : Co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Protonation studies : Adjust pH to exploit the compound’s weakly basic nitrogen sites .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Molecular docking : Compare binding affinities to targets (e.g., kinase enzymes) using software like AutoDock Vina, accounting for solvent effects and protonation states .
  • QSAR modeling : Train models on analogs (e.g., naphthyl or cyclohexenyl derivatives) to predict activity trends and identify key substituent contributions .

Q. What experimental designs mitigate variability in synthetic yields?

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between reaction time, pH, and reagent stoichiometry .
  • High-throughput screening : Use parallel reactors to test >50 conditions in parallel, accelerating parameter optimization .

Q. How do structural analogs (e.g., naphthyl or dichlorophenyl derivatives) differ in mechanism of action?

  • Comparative SAR : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for topoisomerase II). The naphthyl group in analogs like ethyl 2-amino-1-(1-naphthyl)-1H-pyrroloquinoxaline-3-carboxylate enhances π-π stacking, while dichlorophenyl derivatives improve hydrophobic binding .
  • Metabolic stability : LC-MS/MS profiling of hepatic microsome metabolites reveals substituent-dependent degradation pathways .

Q. What strategies validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein, followed by pull-down assays and proteomic analysis .
  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation temperatures post-treatment to confirm binding .

Q. How can reaction fundamentals inform reactor design for scaled synthesis?

  • Continuous flow systems : Tubular reactors with immobilized catalysts (e.g., Amberlyst-15) reduce side reactions and improve heat transfer .
  • Microwave-assisted synthesis : Enhance reaction rates for steps like imine formation (e.g., 30% faster at 100°C vs. conventional heating) .

Q. What methodologies address discrepancies in pharmacokinetic data across species?

  • Allometric scaling : Correlate rodent and primate data using body surface area adjustments.
  • PBPK modeling : Simulate absorption/distribution using software like GastroPlus, incorporating logP (-1.2 to +2.5) and plasma protein binding (>90%) data .

Q. How can machine learning predict synthetic pathways for novel derivatives?

  • Retrosynthesis algorithms : Tools like ASKCOS or IBM RXN for pathway generation, trained on USPTO patent data .
  • Reinforcement learning : Optimize reaction conditions by iterating through simulated yield and purity outcomes .

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